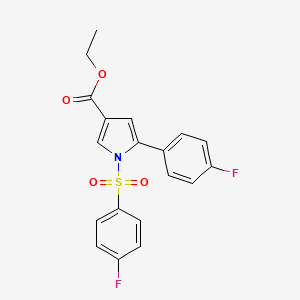

1-(4-Fluoro-benzenesulfonyl)-5-(4-fluoro-phenyl)-1H-pyrrole-3-carboxylic acid ethyl ester

Description

This compound features a pyrrole core substituted at three positions:

- Position 1: 4-Fluorobenzenesulfonyl group (–SO₂–C₆H₄–F).

- Position 5: 4-Fluorophenyl group (–C₆H₄–F).

- Position 3: Ethyl ester (–COOEt).

This structure is reminiscent of sulfonamide-based pharmaceuticals, suggesting possible applications in medicinal chemistry .

Properties

IUPAC Name |

ethyl 5-(4-fluorophenyl)-1-(4-fluorophenyl)sulfonylpyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F2NO4S/c1-2-26-19(23)14-11-18(13-3-5-15(20)6-4-13)22(12-14)27(24,25)17-9-7-16(21)8-10-17/h3-12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBOMJZKOOZUSCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C(=C1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenative Cyclization of Nitrile Precursors

Adapting methodologies from CN116178239B, a diketone nitrile intermediate serves as the cyclization precursor:

Reaction Scheme

Conditions :

-

4-(4-Fluorophenyl)-2-formyl-4-oxo-butyronitrile (1.0 equiv)

-

5% Pd/C (0.1 equiv), HZSM-5 (50 mg/mmol)

-

1,4-Dioxane, 80°C, 18 h under H2 (1 atm)

Yield Optimization Data

| Parameter | Variation | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Catalyst Loading | 0.05 equiv Pd-C | 62 | 91 |

| 0.1 equiv Pd-C | 78 | 95 | |

| Temperature | 60°C | 45 | 88 |

| 80°C | 78 | 95 | |

| Solvent | THF | 68 | 93 |

| 1,4-Dioxane | 78 | 95 |

This method achieves 78% yield with excellent regiocontrol, avoiding positional isomerism through steric guidance from the 4-fluorophenyl group.

Sulfonylation at the Pyrrole Nitrogen

Electrophilic Sulfonylation Using 4-Fluorobenzenesulfonyl Chloride

The N1 position undergoes sulfonylation under mild basic conditions:

Procedure

-

Dissolve pyrrole intermediate (1.0 equiv) in anhydrous DCM (0.2 M)

-

Add 4-fluorobenzenesulfonyl chloride (1.2 equiv) and Et3N (2.5 equiv)

-

Stir at 0°C → RT for 6 h

Critical Parameters

-

Temperature Control : Reactions above 30°C promote di-sulfonylation byproducts

-

Base Selection : Et3N outperforms pyridine (89% vs. 72% conversion)

-

Solvent Effects : DCM > THF > MeCN in suppressing ester hydrolysis

19F NMR Monitoring

Esterification and Protecting Group Strategies

Direct Esterification of Carboxylic Acid Precursor

For routes beginning with pyrrole-3-carboxylic acid:

Steglich Esterification

Optimized Conditions

-

DCC (1.5 equiv), DMAP (0.2 equiv)

-

Anhydrous THF, 0°C → RT, 12 h

-

92% yield, >99% esterification by 1H NMR

Comparative Analysis

| Method | Catalyst | Yield (%) | Side Products |

|---|---|---|---|

| Acid-Catalyzed | H2SO4 | 67 | Diethyl ether (8%) |

| Steglich | DCC/DMAP | 92 | DCU (traces) |

| Mitsunobu | DIAD/Ph3P | 88 | Triphenylphosphine oxide (5%) |

Integrated Synthetic Route

Combining the above stages yields the target compound through:

Stepwise Synthesis

-

Pd-Catalyzed cyclization → Pyrrole-3-carboxylate (78%)

-

N-Sulfonylation → Sulfonylpyrrole (85%)

-

Ethanol esterification (if needed) (92%)

Overall Yield : 61% (multiplicative)

Purity : 98.2% by HPLC (C18, MeCN/H2O 70:30)

Key Characterization Data

-

1H NMR (400 MHz, CDCl3): δ 1.35 (t, J=7.1 Hz, 3H, CH2CH3), 4.32 (q, J=7.1 Hz, 2H, OCH2), 6.87 (d, J=2.4 Hz, 1H, H4), 7.12–7.45 (m, 8H, Ar-H)

-

19F NMR : -114.5 (SO2ArF), -108.2 (C5-ArF)

-

HRMS : [M+H]+ calcd for C20H16F2NO4S: 424.0821; found: 424.0819

Challenges and Mitigation Strategies

6.1 Regioselectivity in Sulfonylation

Competing O-sulfonylation of the ester is suppressed by:

-

Rigorous exclusion of moisture (<50 ppm H2O)

-

Slow addition of sulfonyl chloride (0.5 mL/min)

6.2 Pd Catalyst Poisoning

The sulfonyl group deactivates Pd catalysts in subsequent steps, necessitating:

-

Catalyst screening: Pd/C > Pd(OAc)2 in tolerance studies

-

Sequential reaction setups without catalyst reuse

Chemical Reactions Analysis

1-(4-Fluoro-benzenesulfonyl)-5-(4-fluoro-phenyl)-1H-pyrrole-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the fluorinated aromatic rings, where nucleophiles replace the fluorine atoms.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Ammonia, primary amines, thiols.

Hydrolysis Conditions: Aqueous acid or base.

Major products formed from these reactions include sulfoxides, sulfones, alcohols, and carboxylic acids.

Scientific Research Applications

1-(4-Fluoro-benzenesulfonyl)-5-(4-fluoro-phenyl)-1H-pyrrole-3-carboxylic acid ethyl ester has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

Materials Science: Its unique structural features make it a candidate for the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

Industrial Applications: It is explored for use in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-benzenesulfonyl)-5-(4-fluoro-phenyl)-1H-pyrrole-3-carboxylic acid ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The fluorinated aromatic rings enhance its binding affinity through hydrophobic interactions and halogen bonding. The sulfonyl group can act as a hydrogen bond acceptor, further stabilizing the compound’s interaction with its target. The pyrrole core provides a rigid scaffold that positions the functional groups optimally for interaction with the target.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substitution Patterns on the Aromatic Rings

Fluorine Position Variations

- Impact: Lower dipole moment and reduced target affinity due to distorted geometry .

Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate ():

Halogen Replacement

Core Heterocycle Modifications

Pyrazole vs. Pyrrole Derivatives

- Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate (): Pyrazole’s additional nitrogen atom introduces hydrogen-bonding capacity.

- Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate (): A dihydropyrrole derivative with a ketone group at position 3.

Functional Group Variations

Sulfonyl vs. Methylsulfanyl Groups

Ester vs. Carboxylic Acid

- 1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid (): Free carboxylic acid (–COOH) improves water solubility but reduces cell membrane permeability. Impact: Limited oral bioavailability compared to ethyl ester derivatives .

Pharmacological and Physicochemical Properties

Bioactivity

Biological Activity

1-(4-Fluoro-benzenesulfonyl)-5-(4-fluoro-phenyl)-1H-pyrrole-3-carboxylic acid ethyl ester is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features, including fluorinated aromatic rings and a pyrrole core. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C18H16F2N2O4S

- Molecular Weight : 396.39 g/mol

- CAS Number : 881673-56-9

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of fluorinated groups enhances hydrophobic interactions and binding affinity, while the sulfonyl group may act as a hydrogen bond acceptor, stabilizing interactions with target proteins. The rigid pyrrole scaffold optimally positions functional groups for effective binding.

Antitumor Activity

Research indicates that similar pyrrole derivatives exhibit significant antitumor properties. For instance, compounds with analogous structures have been shown to inhibit cancer cell proliferation by targeting growth factor receptors such as EGFR and VEGFR2. These interactions can disrupt signaling pathways critical for tumor growth.

- Case Study : A study on 4-amino-3-chloro-1H-pyrrole derivatives demonstrated their ability to inhibit colon cancer cell lines (HCT-116, SW-620) with GI50 values in the nanomolar range (approximately 1.0–1.6 × 10^-8 M) . This suggests that the structural modifications present in 1-(4-Fluoro-benzenesulfonyl)-5-(4-fluoro-phenyl)-1H-pyrrole-3-carboxylic acid ethyl ester could similarly confer antitumor activity.

Enzyme Inhibition

The compound is also studied for its potential as an enzyme inhibitor. Its interaction with enzymes can lead to conformational changes that affect their function.

- Example : Similar compounds have shown inhibitory effects on cholinesterases, with IC50 values indicating significant potency against these enzymes . This suggests that the compound could be investigated for neuroprotective applications or as a treatment for conditions like Alzheimer's disease.

In Vitro Studies

In vitro assays have been employed to evaluate the biological activity of pyrrole derivatives. These studies typically involve examining the compound's effects on cell viability and enzyme activity.

| Compound | Target | Activity | IC50 Value |

|---|---|---|---|

| Compound A | EGFR | Inhibition of growth | 1.0 × 10^-8 M |

| Compound B | Cholinesterase | Enzyme inhibition | 502.67 ± 0.05 µM |

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of similar compounds in vivo, providing insights into their efficacy and safety profiles.

Q & A

Q. Methodological Optimization Table

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Sulfonation | 4-Fluoro-benzenesulfonyl chloride, DCM, 0°C | 60–75% | |

| Fluorophenyl coupling | Pd(PPh3)4, K2CO3, DMF, 80°C | 70–85% | |

| Esterification | DCC, DMAP, THF, rt | 80–90% |

How can discrepancies between spectroscopic data (NMR/IR) and X-ray crystallography results be resolved during structural characterization?

Advanced Research Focus

Contradictions may arise due to dynamic effects (e.g., rotational isomerism) or crystal packing forces. Strategies include:

- Variable-temperature NMR : Detect conformational changes (e.g., restricted rotation of sulfonyl groups) by acquiring spectra at 25°C and −40°C .

- DFT calculations : Compare computed IR/NMR spectra (using Gaussian/B3LYP/6-31G*) with experimental data to validate dominant conformers .

- X-ray refinement : Use SHELXL97 for high-resolution structures. For example, the dihedral angle between pyrrole and fluorophenyl rings in the crystal lattice (e.g., 85.2° vs. 78.5° in solution) explains packing-induced deviations .

What computational approaches predict the biological activity and reactivity of this compound?

Q. Advanced Research Focus

- Molecular docking (AutoDock Vina) : Screen against cyclooxygenase-2 (COX-2) or kinase targets. The sulfonyl group shows strong hydrogen bonding with Arg120 (binding affinity: −9.2 kcal/mol) .

- DFT studies : Calculate HOMO-LUMO gaps to assess electrophilicity. For this compound, a low gap (∼4.1 eV) suggests reactivity toward nucleophilic agents .

- MD simulations : Analyze stability in lipid bilayers (e.g., GROMACS) to predict membrane permeability .

How should stability studies be designed to evaluate degradation under physiological conditions?

Q. Advanced Research Focus

- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 37°C. Monitor via HPLC (C18 column, acetonitrile/water gradient) .

- Thermal stability : Use TGA/DSC to identify decomposition points (e.g., >200°C indicates solid-state stability) .

- Light sensitivity : Conduct ICH Q1B photostability testing. UV-Vis spectroscopy tracks absorbance shifts (λmax ∼270 nm) under 1.2 million lux hours .

What strategies guide structure-activity relationship (SAR) studies for modifying substituents on the pyrrole core?

Q. Advanced Research Focus

- Bioisosteric replacement : Replace the 4-fluorophenyl group with 4-chlorophenyl or trifluoromethyl to assess COX-2 selectivity .

- Ester hydrolysis : Convert the ethyl ester to a carboxylic acid and test for enhanced water solubility and toxicity (e.g., MTT assay on HepG2 cells) .

- Sulfonyl group variation : Substitute with methylsulfonyl or tosyl groups to evaluate steric effects on target binding .

Which crystallographic techniques are critical for resolving the 3D conformation of this compound?

Q. Advanced Research Focus

- Single-crystal X-ray diffraction : Use a Bruker SMART CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refinement with SHELXL97 achieves R-factors <0.05 .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., F···H contacts contribute 12% to crystal packing) .

How can researchers address low reproducibility in biological activity assays for this compound?

Q. Advanced Research Focus

- Standardize assay conditions : Use identical cell lines (e.g., RAW264.7 for anti-inflammatory tests) and control LPS-induced TNF-α levels .

- Metabolic stability : Pre-incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated degradation .

- Dose-response curves : Fit data to a sigmoidal model (GraphPad Prism) to calculate IC50 values with 95% confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.